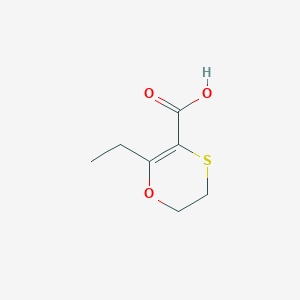

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a heterocyclic organic compound that has gained significant attention due to its diverse range of applications in scientific research. This compound is a derivative of 1,4-oxathiin, a type of sulfur-containing heterocycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 2-ethyl-5-nitrothiophene-3-carboxylic acid with hydrazine hydrate, followed by cyclization under basic conditions. The reaction conditions can be optimized for high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has been explored for its potential in various scientific research applications, including:

Antibacterial Applications: The compound has shown efficacy in combating bacterial infections, particularly against gram-negative bacterial pathogens.

Hypoglycemic Activity: Derivatives of the compound have been investigated for their potential in regulating blood glucose levels.

Antimicrobial Efficacy: The compound and its derivatives have demonstrated significant activity against a variety of infections, including systemic, pulmonary, dermal, and urinary tract infections.

Applications in Tuberculosis Treatment: Certain derivatives have shown comparable activity to traditional antimicrobials in treating Mycobacterium tuberculosis infections.

Wirkmechanismus

The mechanism of action of 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act by inhibiting succinate dehydrogenase, an enzyme involved in the electron transport chain. This inhibition prevents the reduction of ubiquinone, thereby disrupting cellular respiration in bacteria.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid include other derivatives of 1,4-oxathiin, such as 2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of antibacterial and antimicrobial research.

Biologische Aktivität

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound has the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol. It is characterized by the presence of a sulfur atom within its oxathiin ring structure, which contributes to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against gram-negative bacteria. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Escherichia coli and Klebsiella pneumoniae . The compound's mechanism involves disrupting bacterial cellular respiration by inhibiting succinate dehydrogenase, an essential enzyme in the electron transport chain .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antimicrobial Efficacy

In addition to its antibacterial properties, this compound has shown broad-spectrum antimicrobial activity against various pathogens responsible for systemic, pulmonary, dermal, and urinary tract infections. Its derivatives have been investigated for their potential to treat infections caused by resistant strains of bacteria .

Hypoglycemic Activity

Derivatives of this compound have been explored for their hypoglycemic effects. Preliminary studies suggest that these compounds may help regulate blood glucose levels by enhancing insulin sensitivity or modulating glucose metabolism .

The primary mechanism of action for this compound involves the inhibition of key enzymes in bacterial metabolism. By targeting succinate dehydrogenase, the compound disrupts the electron transport chain, leading to reduced ATP production and ultimately bacterial cell death .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antibacterial Efficacy :

- A controlled study evaluated the antibacterial effects of the compound against multiple strains of gram-negative bacteria. Results indicated a dose-dependent response with significant inhibition at concentrations as low as 16 µg/mL.

- Hypoglycemic Effects :

- A study involving diabetic animal models demonstrated that administration of specific derivatives resulted in a statistically significant decrease in blood glucose levels compared to control groups.

Comparison with Similar Compounds

When compared to other compounds within the oxathiin family, such as 2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid, 2-Ethyl derivatives exhibit enhanced antibacterial activity due to their unique structural features that facilitate better interaction with bacterial targets .

| Compound | Biological Activity |

|---|---|

| This compound | Strong antibacterial activity |

| 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid | Moderate antibacterial activity |

Eigenschaften

IUPAC Name |

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSSVTISFWIFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.